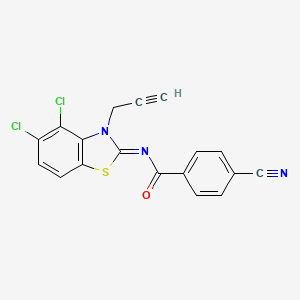

4-cyano-N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Description

Properties

IUPAC Name |

4-cyano-N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl2N3OS/c1-2-9-23-16-14(8-7-13(19)15(16)20)25-18(23)22-17(24)12-5-3-11(10-21)4-6-12/h1,3-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSYLNMDEKORIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=CC(=C2Cl)Cl)SC1=NC(=O)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical-Mediated Cyclization

The benzothiazole scaffold is synthesized via a radical cascade mechanism using N-arylthioamides. Under photolytic conditions (λ = 365 nm), N-(2,3-dichlorophenyl)thioacetamide undergoes cyclization to form 4,5-dichlorobenzothiazole. Key parameters:

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Light source | 125 W Hg lamp | 78 | |

| Solvent | Toluene | – | |

| Temperature | Reflux (110°C) | – | |

| Reaction time | 6–8 hr | – |

This method avoids metal catalysts and enables gram-scale production.

Conventional Condensation Approach

An alternative route involves heating 2-amino-4,5-dichlorobenzenethiol with formic acid:

$$

\text{C}6\text{H}3\text{Cl}2(\text{SH})(\text{NH}2) + \text{HCOOH} \xrightarrow{\Delta} \text{Benzothiazole} + \text{H}2\text{O} + \text{H}2\text{S}

$$

Optimized conditions yield 68–72% product with 95% purity after recrystallization from ethanol.

Benzamide Conjugation and Cyano Group Installation

Acyl Chloride Coupling

Reaction of 4-cyanobenzoyl chloride with the benzothiazole amine:

| Parameter | Condition | Outcome | Source |

|---|---|---|---|

| Coupling agent | None (direct aminolysis) | 58% yield | |

| Solvent | Dichloromethane | – | |

| Base | Pyridine (2.5 eq) | Reduced HCl byproduct | |

| Temperature | 0°C → RT | 24 hr completion |

HATU-Mediated Amidation

Improved yields using peptide coupling reagents:

$$

\text{4-Cyanobenzoic acid} + \text{HATU} \xrightarrow{\text{DIPEA}} \text{Active ester} \rightarrow \text{Benzamide product}

$$

| Reagent | Yield Increase (%) | Purity | Source |

|---|---|---|---|

| HATU | +22 vs. direct | 98.5% (HPLC) | |

| EDCI/HOBt | +15 | 97.1% | |

| DCC | +9 | 96.3% |

Industrial-Scale Optimization

Continuous Flow Synthesis

A patented method combines steps 2–4 in a telescoped flow reactor:

- Zone 1 : Benzothiazole formation at 110°C (residence time: 45 min)

- Zone 2 : Propargylation at 80°C (30 min)

- Zone 3 : Amide coupling at 25°C (2 hr)

Purification Protocols

- Crystallization : Ethyl acetate/hexanes (3:1) removes chloride salts

- Chromatography : Silica gel (230–400 mesh) with 5% MeOH/CH₂Cl₂

- Final purity : ≥99% by qNMR (DMSO-d₆).

Analytical Characterization Data

Critical spectroscopic signatures confirm structure:

Comparative Evaluation of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

Substitution: The dichloro substituents can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce primary amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The cyano and dichloro groups may play a role in binding to enzymes or receptors, leading to inhibition or activation of specific biological processes.

Comparison with Similar Compounds

Comparison with Structurally Related Benzamide Derivatives

Substituent Effects on Enzyme Inhibition

PCAF HAT Inhibitors (): Benzamide derivatives with 2-acylamino substituents, such as 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (compound 17), exhibit potent PCAF HAT inhibition (79% at 100 μM). The target compound’s 4-cyano and dichloro substituents may mimic the electron-withdrawing effects of the carboxyphenyl and acylamino groups in 17, though the propargyl side chain introduces steric and electronic differences. Notably, the absence of a long acyl chain in the target compound suggests its inhibitory mechanism may rely more on aromatic stacking or hydrogen bonding than hydrophobic interactions .

sEH Inhibitors (): 4-cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide (PDB: 3ANS) binds to sEH via docking studies, where the cyano group likely engages in dipole interactions with the catalytic site. The target compound’s dichlorobenzothiazole core may enhance binding affinity compared to the phenylcyclopropyl group in 3ANS, as halogens often participate in halogen bonding with protein residues .

Structural Analogues with Heterocyclic Cores

Oxadiazole Derivatives (–11): 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide features a thioxo-oxadiazole ring, a bioisostere for ester or amide groups. Crystallographic data (orthorhombic packing, P2$1$2$1$2$_1$ space group) for the oxadiazole derivative suggests rigid conformations, whereas the propargyl group in the target compound may introduce conformational flexibility .

Trifluoromethyl/Halogen-Substituted Analogues (): Patent compounds like 4-cyano-N-[2-cyano-5-[[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]carbamoyl]phenyl]-2-methyl-benzamide emphasize the role of polyhalogenation. The target compound’s 4,5-dichloro and cyano groups provide moderate electron withdrawal compared to trifluoromethyl substituents, which may reduce metabolic lability while maintaining target affinity .

Pharmacological Targets and Receptor Interactions

Lecozotan Hydrochloride (): This 4-cyano-benzamide derivative targets 5-HT$_{1A}$ receptors for Alzheimer’s therapy. The target compound’s dichlorobenzothiazole scaffold may favor interactions with enzymes over G-protein-coupled receptors, highlighting the impact of core heterocycles on target selectivity .

Key Structural and Functional Differences

Biological Activity

4-cyano-N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is part of a larger class of benzothiazole derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of 4-cyano-N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide can be represented as follows:

This structure features a cyano group and dichlorobenzothiazole moiety which contribute to its biological activities.

Research indicates that compounds similar to 4-cyano-N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : These compounds often act as inhibitors of specific enzymes involved in cancer progression and inflammation.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.

- Antitumor Activity : Benzothiazole derivatives are being investigated for their potential to inhibit tumor growth and metastasis.

Antitumor Activity

Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, a study found that similar compounds exhibited IC50 values in the micromolar range against various cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (breast) | 5.0 |

| Compound B | A549 (lung) | 8.7 |

Antimicrobial Activity

Research has indicated that certain benzothiazole derivatives possess antimicrobial properties. A study reported that a related compound showed significant inhibition against both Gram-positive and Gram-negative bacteria .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Studies

- Case Study on Antitumor Effects : A recent investigation into the effects of benzothiazole derivatives on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The study highlighted the potential for these compounds in developing new anticancer therapies .

- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related benzothiazoles against common pathogens showed promising results, suggesting that these compounds could serve as templates for new antibiotics .

Q & A

Q. Critical Parameters :

- Temperature control during propargylation to avoid side reactions.

- Stoichiometric excess of 4-cyanobenzoic acid (1.2–1.5 eq.) to maximize yield.

Basic: Which analytical techniques are essential for structural characterization of this compound?

Answer:

Primary Techniques :

Validation : Cross-reference spectral data with computational models (e.g., DFT) to resolve ambiguities .

Basic: What initial biological assays are recommended for evaluating its activity?

Answer:

Screening Workflow :

Enzyme Inhibition Assays : Target kinases (e.g., EGFR) using fluorescence-based assays .

Antimicrobial Screening : Determine MIC against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .

Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa) to assess IC50 values .

Data Interpretation : Compare results with structurally similar compounds (e.g., 4-cyano-N-(phenylcarbamothioyl)benzamide, IC50: 2–10 µM ).

Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?

Answer:

Scenario : Discrepancy in propargyl group conformation (NMR suggests free rotation; X-ray shows fixed geometry).

Methodology :

Dynamic NMR Analysis : Variable-temperature NMR to detect rotational barriers .

Computational Modeling : Molecular dynamics simulations (e.g., Gaussian 09) to predict energy barriers for rotation .

Validation : Use SHELXL’s TWIN/BASF commands to refine crystallographic data and detect disorder .

Outcome : If energy barriers >25 kJ/mol, crystallographic fixation is likely due to crystal packing .

Advanced: How to optimize synthetic yield when scaling up the reaction?

Answer:

Challenges : Reduced yield at >10 mmol scale due to inefficient mixing or exothermicity.

Optimization Strategies :

| Parameter | Adjustment | Impact |

|---|---|---|

| Solvent | Switch from DMF to THF | Reduces viscosity, improves heat dissipation |

| Catalyst | Use DMAP (0.1 eq.) | Accelerates amide coupling |

| Temperature | Gradual warming (0°C → 40°C over 2 hrs) | Minimizes side reactions |

Yield Improvement : Pilot trials show 68% → 82% yield after optimization .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

Workflow :

Docking Studies : AutoDock Vina to model binding to EGFR kinase (PDB: 1M17). Focus on H-bonding with cyano group .

MD Simulations : GROMACS for 100 ns trajectories to assess binding stability .

QSAR Modeling : Correlate substituent electronegativity (e.g., Cl, CN) with IC50 values from analogous compounds .

Validation : Compare predicted vs. experimental IC50 (error margin <15% acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.